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Compound of Interest

Compound Name:
(6-bromo-2-chloroquinolin-3-

yl)methanol

Cat. No.: B1291155 Get Quote

The quinoline scaffold, a fusion of benzene and pyridine rings, is a cornerstone in medicinal

chemistry, celebrated for its vast pharmacological potential.[1] Molecules incorporating this

nucleus have demonstrated a wide spectrum of biological activities, including anti-inflammatory,

anticancer, antimalarial, and antibacterial properties.[2][3] The efficacy of quinoline-based

drugs is profoundly influenced by the nature and positioning of substituents on the heterocyclic

ring system.[4] This guide focuses on a key heterocyclic building block, (6-bromo-2-
chloroquinolin-3-yl)methanol, a strategically functionalized intermediate designed for

versatile application in synthetic chemistry and drug discovery programs.

The molecule's architecture is notable for its three distinct points of reactivity: a nucleophilic

substitution-ready chloro group at the 2-position, a cross-coupling-receptive bromo group at the

6-position, and a modifiable primary alcohol at the 3-position. This trifecta of functional handles

allows for sequential, orthogonal chemical transformations, making it an invaluable starting

material for constructing complex molecular libraries and targeting novel therapeutic agents.

This document provides a comprehensive technical overview of its properties, synthesis,

reactivity, and analytical characterization to empower researchers in leveraging its full synthetic

potential.

Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is critical for its effective use

in research and development. The key identifiers and physicochemical characteristics of (6-
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bromo-2-chloroquinolin-3-yl)methanol are summarized below.

Property Value Source

CAS Number 1017464-16-2

Molecular Formula C₁₀H₇BrClNO

Molecular Weight 272.53 g/mol

Appearance Solid

InChI Key
OVEGPGLEVGCNGG-

UHFFFAOYSA-N

SMILES String OCc1cc2cc(Br)ccc2nc1Cl

Purity Typically ≥95% [5]

Table 1: Core physicochemical properties of (6-bromo-2-chloroquinolin-3-yl)methanol.

Synthesis and Purification Protocol
While numerous methods exist for quinoline synthesis, the construction of this specific

trifunctionalized scaffold typically follows a multi-step sequence involving a Vilsmeier-Haack

reaction followed by a selective reduction. This approach provides reliable access to the target

molecule.

Synthetic Workflow: A Two-Step Approach
The synthesis begins with the Vilsmeier-Haack cyclization of an appropriate N-acyl aniline to

generate the 6-bromo-2-chloroquinoline-3-carboxaldehyde intermediate. This aldehyde is then

selectively reduced to the primary alcohol, yielding the final product.
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Step 1: Vilsmeier-Haack Reaction

Step 2: Selective Reduction

p-Bromoacetanilide

POCl₃, DMF

6-Bromo-2-chloroquinoline-3-carboxaldehyde
(CAS 100331-89-3)

Sodium Borohydride (NaBH₄)
Methanol / THF

(6-bromo-2-chloroquinolin-3-yl)methanol
(CAS 1017464-16-2)

Click to download full resolution via product page

Diagram 1: High-level synthetic workflow.

Detailed Experimental Protocol: Synthesis
This protocol details the reduction of the aldehyde precursor, a common and reliable method

for obtaining the title compound.[6]

Objective: To synthesize (6-bromo-2-chloroquinolin-3-yl)methanol from 6-bromo-2-

chloroquinoline-3-carboxaldehyde.

Materials:
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6-Bromo-2-chloroquinoline-3-carboxaldehyde[7]

Sodium borohydride (NaBH₄)

Methanol (MeOH), anhydrous

Tetrahydrofuran (THF), anhydrous

Ethyl acetate (EtOAc)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromo-

2-chloroquinoline-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of anhydrous THF and

methanol under an inert atmosphere (e.g., nitrogen or argon).

Cooling: Cool the solution to 0 °C using an ice-water bath.

Addition of Reducing Agent: Add sodium borohydride (1.1 to 1.5 eq) portion-wise over 15-20

minutes. The slow addition is crucial to control the exothermic reaction and gas evolution.

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC)

until the starting aldehyde is fully consumed (typically 1-3 hours).

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated

aqueous NH₄Cl solution at 0 °C.

Extraction: Allow the mixture to warm to room temperature. Add ethyl acetate and water.

Separate the organic layer. Wash the organic layer sequentially with water and brine.

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure to yield the crude product.
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Purification Protocol: Flash Column Chromatography
Purification is essential to remove unreacted starting materials and byproducts. Flash column

chromatography is the preferred method for this compound.[8]

Stationary Phase: Silica gel (230-400 mesh) Mobile Phase (Eluent): A gradient of ethyl acetate

in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 30-40%

EtOAc/Hexanes).

Procedure:

Column Packing: Prepare a slurry of silica gel in the initial non-polar mobile phase (e.g., 10%

EtOAc/Hexanes) and pack the column.[8]

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the

mobile phase and adsorb it onto a small amount of silica gel. After drying, load the solid

sample onto the top of the packed column.[8]

Elution: Begin elution with the non-polar mobile phase, collecting fractions. Gradually

increase the polarity of the eluent to mobilize and elute the desired product.

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure

product.

Concentration: Combine the pure fractions and remove the solvent under reduced pressure

to obtain the purified (6-bromo-2-chloroquinolin-3-yl)methanol as a solid.

Chemical Reactivity and Synthetic Applications
The strategic placement of three distinct functional groups makes this molecule a versatile

platform for building molecular complexity. Each site can be addressed with a high degree of

chemical selectivity.
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C2-Position (Chloro)

C6-Position (Bromo)

C3-Position (Methanol)
(6-bromo-2-chloroquinolin-3-yl)methanol

Nucleophilic Substitution
(e.g., Amines, Alkoxides)

Nu⁻

Palladium-Catalyzed Cross-Coupling
(Suzuki, Sonogashira, Buchwald-Hartwig)Pd(0), R-B(OH)₂

Oxidation
(Aldehyde, Carboxylic Acid)

[O]

Esterification / Etherification

RCOOH or R-X

Click to download full resolution via product page

Diagram 2: Key reactivity pathways of the title compound.

2-Position (Chloro Group): The chlorine atom at the C2 position is activated towards

nucleophilic aromatic substitution (SₙAr). This allows for the straightforward introduction of

various nucleophiles, such as amines, thiols, or alkoxides, enabling the synthesis of diverse

2-substituted quinolines. A patent for a related compound demonstrates the substitution of

the 2-chloro group with sodium methoxide.[9]

6-Position (Bromo Group): The bromine atom is an ideal handle for transition-metal-

catalyzed cross-coupling reactions.[2][4] It readily participates in Suzuki couplings (to form

C-C bonds with boronic acids), Sonogashira couplings (with terminal alkynes), Buchwald-

Hartwig aminations (with amines), and other similar transformations. This position is crucial

for extending the molecular framework and introducing aryl, heteroaryl, or alkyl groups.

3-Position (Methanol Group): The primary alcohol is a versatile functional group. It can be:
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Oxidized to the corresponding aldehyde using mild reagents (e.g., PCC, DMP) or further

to the carboxylic acid with stronger oxidants (e.g., KMnO₄, Jones reagent).

Converted into esters via reaction with carboxylic acids (Fischer esterification) or acyl

chlorides.

Transformed into ethers through Williamson ether synthesis.

This orthogonal reactivity allows for a stepwise and controlled diversification strategy, making

the compound a valuable intermediate in the synthesis of targeted libraries for high-throughput

screening and lead optimization. Its structural motif is found in precursors to potent therapeutic

agents, such as the anti-tuberculosis drug Bedaquiline, underscoring the scaffold's relevance.

[9]

Analytical Characterization
Confirming the identity and purity of the synthesized material is a non-negotiable step in the

research workflow. While comprehensive literature spectra for this specific molecule are

sparse[10], its structure can be unequivocally confirmed using standard analytical techniques.

Technique Expected Observations

¹H NMR

Aromatic protons on the quinoline core (approx.

7.5-8.5 ppm). A singlet for the CH₂ group of the

methanol substituent (approx. 4.5-5.0 ppm). A

broad singlet for the hydroxyl proton (variable).

¹³C NMR
Signals for the 10 unique carbon atoms of the

quinoline core and the methylene carbon.

Mass Spec.

A molecular ion peak corresponding to the

calculated mass (272.53 g/mol ), showing a

characteristic isotopic pattern for the presence

of one bromine and one chlorine atom.

FTIR

Characteristic peaks for O-H stretching (broad,

~3300 cm⁻¹), C-H aromatic stretching (~3000-

3100 cm⁻¹), and C-Cl/C-Br vibrations in the

fingerprint region.
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Table 2: Expected analytical data for structural verification.

Predicted mass spectrometry data further aids in identification, with expected collision cross-

sections calculated for various adducts.[10]

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 271.94722 145.7

[M+Na]⁺ 293.92916 160.1

[M-H]⁻ 269.93266 150.8

Table 3: Predicted collision cross-section (CCS) values.[10]

Safety and Handling
Proper handling of all chemical reagents is paramount for laboratory safety. (6-bromo-2-
chloroquinolin-3-yl)methanol is classified with specific hazards that require appropriate

precautions.

GHS Hazard Classification:[5]

Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)

Signal Word: Danger

Hazard Statements:

H302: Harmful if swallowed.

H318: Causes serious eye damage.

Precautionary Statements:

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P301 + P317: IF SWALLOWED: Get medical help.
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P305 + P354 + P338: IF IN EYES: Immediately rinse with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing.

P501: Dispose of contents/container in accordance with local regulations.

Handling and Storage:

Personal Protective Equipment (PPE): Use a chemical fume hood. Wear a lab coat, safety

glasses with side shields, and chemically resistant gloves.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials. Recommended storage is at room temperature.[5]

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local

environmental regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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